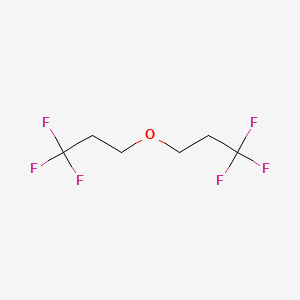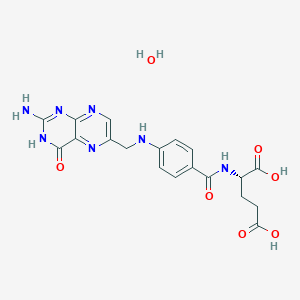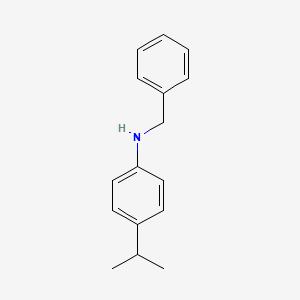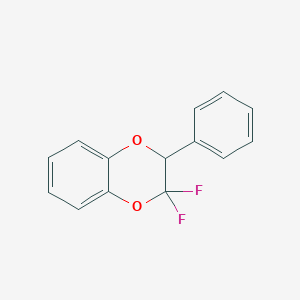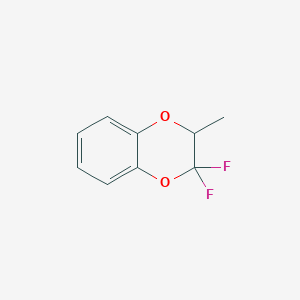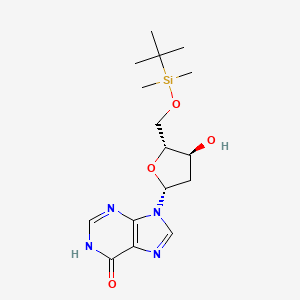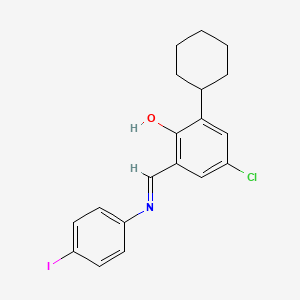
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of salicylideneaniline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and iodo substituents on the aromatic ring, along with the cyclohexyl group, imparts unique chemical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline typically involves a multi-step process:
Formation of Salicylidene Intermediate: The initial step involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with aniline under acidic or basic conditions to form the salicylidene intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent, such as potassium iodide, in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Analytical Chemistry: The compound can be employed as a reagent in analytical methods for detecting and quantifying specific analytes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and selectivity. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-3-cyclohexylsalicylidene)-4-bromoaniline: Similar structure but with a bromo substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-fluoroaniline: Similar structure but with a fluoro substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-chloroaniline: Similar structure but with an additional chloro substituent.
Uniqueness
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo, fluoro, or chloro analogs. The iodo substituent is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
Properties
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
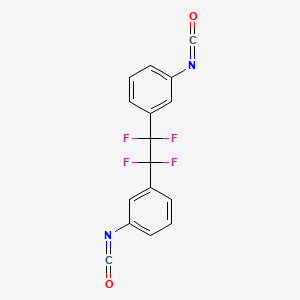
![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
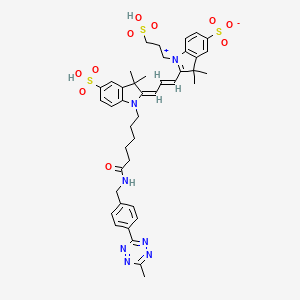
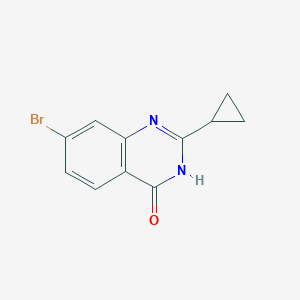
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
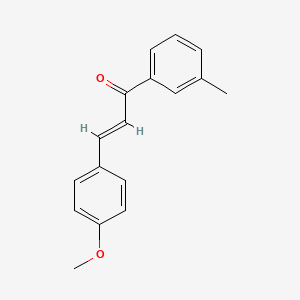
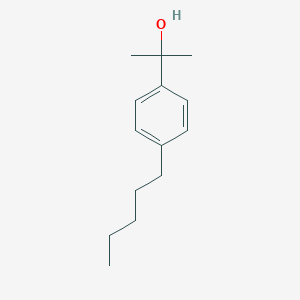
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
